molecular formula C13H14N2O B4837460 N-cyclopropyl-2-(1H-indol-1-yl)acetamide

N-cyclopropyl-2-(1H-indol-1-yl)acetamide

Cat. No. B4837460
M. Wt: 214.26 g/mol
InChI Key: QBQOPDSLCRYFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(1H-indol-1-yl)acetamide, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammatory disorders. CPI-169 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of these diseases.

Mechanism of Action

N-cyclopropyl-2-(1H-indol-1-yl)acetamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and other transcriptional co-activators. This results in the downregulation of gene expression and the induction of apoptosis in cancer cells. In inflammatory disorders, N-cyclopropyl-2-(1H-indol-1-yl)acetamide reduces the expression of pro-inflammatory cytokines by inhibiting the recruitment of BET proteins to the promoters of these cytokines.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(1H-indol-1-yl)acetamide has been shown to have a potent inhibitory effect on the proliferation of cancer cells in vitro and in vivo. In preclinical models of inflammatory disorders, N-cyclopropyl-2-(1H-indol-1-yl)acetamide has been shown to reduce the expression of pro-inflammatory cytokines and to ameliorate disease symptoms. N-cyclopropyl-2-(1H-indol-1-yl)acetamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-2-(1H-indol-1-yl)acetamide is its specificity for BET proteins, which reduces the risk of off-target effects. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing in preclinical studies. However, one limitation of N-cyclopropyl-2-(1H-indol-1-yl)acetamide is its relatively low potency compared to other BET inhibitors, which may limit its efficacy in certain applications.

Future Directions

For the development of N-cyclopropyl-2-(1H-indol-1-yl)acetamide include the optimization of its potency and selectivity, the evaluation of its efficacy in combination with other therapeutic agents, and the investigation of its potential as a therapeutic agent for other diseases beyond cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclopropyl-2-(1H-indol-1-yl)acetamide and to identify potential biomarkers of response to treatment.

Scientific Research Applications

N-cyclopropyl-2-(1H-indol-1-yl)acetamide has been extensively studied in preclinical models of cancer and inflammatory disorders. In cancer, BET proteins have been shown to play a crucial role in the regulation of oncogene expression, and their inhibition by N-cyclopropyl-2-(1H-indol-1-yl)acetamide has been shown to result in the downregulation of these oncogenes and the induction of apoptosis in cancer cells. In inflammatory disorders, BET proteins have been shown to regulate the expression of pro-inflammatory cytokines, and their inhibition by N-cyclopropyl-2-(1H-indol-1-yl)acetamide has been shown to reduce inflammation in preclinical models.

properties

IUPAC Name

N-cyclopropyl-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13(14-11-5-6-11)9-15-8-7-10-3-1-2-4-12(10)15/h1-4,7-8,11H,5-6,9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQOPDSLCRYFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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